molecular formula C21H18Cl3N3 B14314299 1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- CAS No. 109423-10-1

1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro-

Cat. No.: B14314299
CAS No.: 109423-10-1
M. Wt: 418.7 g/mol
InChI Key: RFTOOAVVQLASIA-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- is a derivative of 1,3,5-triazine, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- typically involves the trimerization of nitriles or the condensation of aldehydes with ammonia. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazine ring.

Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazine oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazine derivatives.

Scientific Research Applications

1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- can be compared with other similar compounds, such as:

    1,3,5-Triazine: The parent compound with a simpler structure and different reactivity.

    Hexahydro-1,3,5-triazine: A reduced derivative with distinct chemical properties.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.

The uniqueness of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

109423-10-1

Molecular Formula

C21H18Cl3N3

Molecular Weight

418.7 g/mol

IUPAC Name

1,3,5-tris(3-chlorophenyl)-1,3,5-triazinane

InChI

InChI=1S/C21H18Cl3N3/c22-16-4-1-7-19(10-16)25-13-26(20-8-2-5-17(23)11-20)15-27(14-25)21-9-3-6-18(24)12-21/h1-12H,13-15H2

InChI Key

RFTOOAVVQLASIA-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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